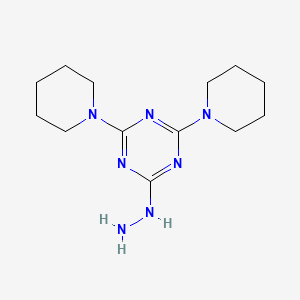![molecular formula C26H24N2O8S3 B4934638 3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3’-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]’ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ‘Tosylate’ and is widely used in the synthesis of various pharmaceuticals and bioactive molecules.
Mecanismo De Acción
The mechanism of action of ‘Tosylate’ is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
‘Tosylate’ has been shown to exhibit potent anti-inflammatory and anti-cancer effects. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative disorders. However, the exact biochemical and physiological effects of ‘Tosylate’ are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ‘Tosylate’ is its versatility in the synthesis of various bioactive molecules. It is also relatively easy to synthesize and purify. However, its potential toxicity and limited solubility in water can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the research on ‘Tosylate.’ One of the major areas of interest is its potential application in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to develop more potent and selective derivatives. ‘Tosylate’ can also be used as a building block for the synthesis of new bioactive molecules with diverse applications. The development of more efficient and sustainable synthesis methods for ‘Tosylate’ can also be a future direction for research.
Métodos De Síntesis
The synthesis of ‘Tosylate’ involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(4-methoxyphenyl)benzenesulfonamide in the presence of a base. The resulting compound is then treated with tosyl chloride to obtain ‘3,3’-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]. This synthesis method is widely used in the preparation of various bioactive molecules and pharmaceuticals.
Aplicaciones Científicas De Investigación
‘Tosylate’ has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Recent studies have also demonstrated its potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. ‘Tosylate’ has also been used as a reagent in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and antibacterial agents.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8S3/c1-35-21-13-9-19(10-14-21)27-38(31,32)25-7-3-5-23(17-25)37(29,30)24-6-4-8-26(18-24)39(33,34)28-20-11-15-22(36-2)16-12-20/h3-18,27-28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBSCSUITIZYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4934578.png)
![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)
![N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)

![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)
![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)